molecular formula C17H12Cl2N2O B2743642 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one CAS No. 338414-68-9

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one

Cat. No.: B2743642
CAS No.: 338414-68-9
M. Wt: 331.2
InChI Key: XSOQXEYPILWLCT-SILNSSARSA-N
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Description

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one is an indole-derived compound featuring a 3,5-dichlorophenyl substituent linked via an imine group and a propenyl chain at the indol-2-one core. The imino group and α,β-unsaturated ketone (propenylindol-2-one) moiety may contribute to reactivity, such as hydrogen bonding or Michael addition capabilities .

Properties

IUPAC Name

3-(3,5-dichlorophenyl)imino-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c1-2-7-21-15-6-4-3-5-14(15)16(17(21)22)20-13-9-11(18)8-12(19)10-13/h2-6,8-10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOQXEYPILWLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one typically involves the reaction of 3,5-dichloroaniline with indole-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Hydrogen Bond Donors/Acceptors Applications
3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one Indol-2-one 3,5-Dichlorophenyl (imino), propenyl 1 donor (N–H), 2 acceptors (O, N) Research (hypothetical kinase inhibitor)
3-(3,5-Dichlorophenyl)-1,1-dimethylurea Urea 3,5-Dichlorophenyl, dimethyl 2 donors (N–H), 2 acceptors (O) Herbicide (e.g., diuron analogues)
Indol-2(3H)-one, 3-(2-benzylamino)ethyl-3-phenyl-, hydrochloride Indol-2-one Benzylaminoethyl, phenyl 1 donor (N–H⁺), 2 acceptors (O, N) Pharmaceutical intermediates
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Propanol Thiophen-2-yl, methylamino 2 donors (N–H, O–H), 1 acceptor (O) Synthetic precursor
Key Observations:

Core Modifications: The indol-2-one core in the target compound distinguishes it from urea-based herbicides (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea), which lack the conjugated ketone system. This difference likely alters biological activity and metabolic stability .

Hydrogen Bonding and Crystal Packing: The imino group in the target compound enables hydrogen bonding (N–H∙∙∙O/N), similar to urea derivatives. However, urea’s dual N–H donors facilitate stronger intermolecular interactions, as seen in crystal structures resolved via SHELX-based methods (e.g., diuron) . The propenyl chain may disrupt planar stacking observed in simpler indole derivatives, affecting solubility and crystallinity .

However, the indole scaffold may redirect specificity toward enzymatic targets (e.g., kinases or serotonin receptors) .

Notes:
  • The target compound’s higher molecular weight and logP compared to urea derivatives suggest improved membrane permeability but reduced aqueous solubility.

Biological Activity

3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one is a compound belonging to the indole derivative class, recognized for its potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one typically involves the reaction of 3,5-dichloroaniline with indole-2,3-dione. The reaction is generally conducted in a solvent such as ethanol or methanol, often utilizing acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete conversion to the desired product.

  • Molecular Formula : C17H12Cl2N2O
  • Molecular Weight : 331.2 g/mol
  • IUPAC Name : 3-(3,5-dichlorophenyl)imino-1-prop-2-enylindol-2-one .

Anticancer Properties

Research indicates that compounds similar to 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. For instance, a study demonstrated that derivatives of indole compounds possess cytotoxic effects against various cancer cell lines.

Antiviral and Anti-inflammatory Effects

In addition to anticancer activity, this compound has been investigated for its antiviral and anti-inflammatory properties. Preliminary studies suggest that it may inhibit viral replication and modulate inflammatory pathways, potentially offering therapeutic benefits in treating viral infections and inflammatory diseases.

The mechanism of action involves the compound's interaction with specific molecular targets such as receptors or enzymes. This interaction can lead to modulation of various biological pathways, resulting in the observed therapeutic effects. For example, it may inhibit certain kinases involved in cell proliferation or activate apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one on breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound in a murine model of arthritis. The findings suggested that administration of the compound reduced inflammation markers and improved joint function, highlighting its potential as a therapeutic agent for inflammatory conditions.

Data Table: Biological Activity Summary

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
AntiviralInhibits viral replication
Anti-inflammatoryReduces inflammation markers in animal models

Q & A

Q. What computational tools model the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like kinases or GPCRs. Pharmacophore models (e.g., Schrödinger’s Phase) align electrostatic and hydrophobic features with active analogs (e.g., 4-fluorophenyl-indole derivatives) .

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